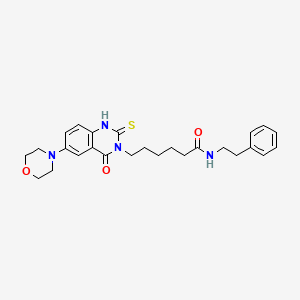

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide

Description

Properties

Molecular Formula |

C26H32N4O3S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |

InChI |

InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |

InChI Key |

FQNLPACCIITVRH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a thioxoquinazoline moiety with a morpholine ring and an amide group. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₄S |

| Molecular Weight | 373.45 g/mol |

| IUPAC Name | 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinazoline can inhibit the proliferation of various cancer cell lines. The presence of the morpholine and thioxo groups may enhance the compound's interaction with specific molecular targets involved in cancer progression.

Neuropharmacological Effects

The compound may act as a modulator or antagonist at neurotransmitter receptors, particularly those linked to neurochemical pathways. This could potentially position it as a candidate for treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that it may influence cholinergic systems by inhibiting acetylcholinesterase (AChE) activity, which is crucial for managing cognitive functions.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with neurotransmitter receptors, potentially altering synaptic transmission.

- Enzyme Inhibition : Inhibition of key enzymes like AChE, contributing to increased levels of acetylcholine in the synaptic cleft.

- Antioxidant Activity : The thioxo group may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies and Experimental Data

-

Cell Line Studies : In vitro studies have demonstrated the compound's cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.

- IC50 values were found to be in the micromolar range, indicating significant potency against these cell lines.

-

Inhibitory Effects on AChE :

- The compound was evaluated for its ability to inhibit AChE, with preliminary results suggesting an IC50 value around 10 μM, comparable to known inhibitors in this class.

-

Molecular Docking Studies : Computational docking studies have revealed potential binding interactions between the compound and target proteins associated with cancer and neurodegeneration.

- These studies indicate that hydrogen bonding and hydrophobic interactions play critical roles in the binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Morpholine vs. Sulfonamide : The target compound’s morpholine group may improve aqueous solubility compared to sulfonamide-containing analogs (e.g., Compound 1), which are highly polar but prone to metabolic sulfonation .

- Thioxo Group Role : The 2-thioxo group in the target compound likely stabilizes tautomeric forms (similar to 1,2,4-triazole thiones in ), enhancing binding via sulfur-mediated interactions .

Physicochemical and Pharmacokinetic Properties

- Solubility: Morpholine derivatives generally exhibit higher solubility than halogenated analogs (e.g., ’s dichlorophenyl group), aligning with trends observed in ’s sulfonamide vs. non-sulfonamide compounds .

- Metabolic Stability : The hexanamide chain in the target compound may undergo slower hydrolysis compared to acetamide derivatives (), reducing first-pass metabolism .

Preparation Methods

Formation of the 1,2,4-Triazino[2,3-c]quinazoline Skeleton

The quinazoline core is synthesized via cyclocondensation of 6-R-3-(3-R1-4-R2-5-R3-aminophenyl)-1,2,4-triazin-5-ones (1.1–1.26 ) with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. This reaction produces potassium 8-R1-9-R2-10-R3-3-R-2-oxo-2H-triazino[2,3-c]quinazoline-6-thiolates (2.1–2.26 ) with yields of 64–99%. Alternative methods using potassium O-ethyl dithiocarbonate in 2-propanol improve reaction efficiency and safety.

Reaction Conditions

-

Temperature : 80–100°C

-

Duration : 8–10 hours (prolonged for halogenated substrates)

-

Key Reagents : CS₂, KOH, ethanol/2-propanol

Conversion to Thione Derivatives

Thiolates (2.1–2.26 ) are acidified with hydrochloric acid (HCl) to pH 2–3, yielding 6-thioxo-6,7-dihydro-2H-[1,triazino[2,3-c]quinazolin-3(2H)-ones (3.1–3.26 ). This step confirms the core structure via IR and LC-MS.

Introduction of the Morpholin-4-yl Group

Nucleophilic Substitution at Position 6

The morpholine moiety is introduced via nucleophilic aromatic substitution. A brominated quinazoline intermediate reacts with morpholine under basic conditions (e.g., NaH in DMF at 90–105°C). This method is adapted from protocols for antitumor quinazolinones.

Example Protocol

-

Substrate : 6-bromo-3-(2-morpholino-2-oxoethyl)quinazolin-4(3H)-one (4j ).

-

Reagents : Morpholine, NaH, DMF.

Functionalization with the Thioxo Group

Cyclocondensation with Carbon Disulfide

The thioxo group at position 2 is introduced during core synthesis (Section 1.1). CS₂ facilitates cyclization, forming the 2-thioxo-1,4-dihydroquinazoline system. Reaction efficiency depends on substituent electronic effects, with electron-withdrawing groups (e.g., halogens) requiring extended heating.

Synthesis of the N-(2-Phenylethyl)hexanamide Side Chain

Preparation of Hexanoyl Chloride

Hexanoic acid is treated with thionyl chloride (SOCl₂) to form hexanoyl chloride, a reactive intermediate for amide coupling.

Reaction Conditions

Amide Coupling with 2-Phenylethylamine

Hexanoyl chloride reacts with 2-phenylethylamine in the presence of a base (e.g., triethylamine) to form N-(2-phenylethyl)hexanamide. This step is validated by IR (C=O stretch at 1,648 cm⁻¹) and NMR.

Example Protocol

-

Molar Ratio : 1:1 (hexanoyl chloride : 2-phenylethylamine).

-

Solvent : Tetrahydrofuran (THF).

Final Coupling of Quinazoline and Hexanamide Moieties

Alkylation of the Quinazoline Nitrogen

The quinazoline intermediate undergoes N-alkylation with 6-bromo-N-(2-phenylethyl)hexanamide. Sodium hydride (NaH) in DMF facilitates this reaction at 90°C, forming the final product.

Optimized Conditions

-

Substrate : 6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazoline-3(2H)-yl.

-

Alkylating Agent : 6-bromo-N-(2-phenylethyl)hexanamide.

-

Base : NaH (2.2 equiv).

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) or dichloromethane/methanol (49:1). High-performance liquid chromatography (HPLC) ensures >95% purity.

Analytical Validation

-

LC-MS (APCI) : Confirms molecular ion peaks (e.g., m/z 480.63 [M+H]⁺).

-

¹H/¹³C NMR : Validates substituent positions and integration ratios.

-

Elemental Analysis : Matches calculated values for C₂₆H₃₂N₄O₃S.

Challenges and Optimization

Solubility Issues

Intermediates exhibit poor solubility in common solvents (e.g., DMSO, CDCl₃), necessitating polar aprotic solvents like DMF or NMP for reactions.

Q & A

Q. What are the critical steps and reaction optimizations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core via cyclization of anthranilic acid derivatives with isothiocyanates under reflux. Key steps include:

- Core formation : Reaction of anthranilic acid with thiourea or isothiocyanates at 80–100°C in acidic conditions .

- Functionalization : Introducing the morpholino group via nucleophilic substitution or coupling reactions, requiring pH control (7.0–9.0) to avoid side reactions .

- Amide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C to attach the phenethylhexanamide side chain . Optimization focuses on temperature, solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., thioxo group at δ 3.8–4.2 ppm) and carbons in the morpholino ring .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C28H33N5O3S: 544.23) .

Q. What are the recommended assays for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates and IC50 determination .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How should researchers address solubility challenges during in vitro studies?

- Solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media with surfactants (e.g., Tween-80) .

- pH adjustment : Buffered solutions (pH 6.5–7.4) to stabilize the thioxo and morpholino groups .

Q. What are the stability considerations for long-term storage?

- Storage conditions : Lyophilized powder at -20°C under nitrogen to prevent oxidation of the thioxo group .

- Degradation monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free morpholine or quinazolinone fragments) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Substituent variation : Synthesize analogs with modified morpholino (e.g., piperazine) or phenethyl groups to evaluate binding to off-target receptors .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thioxo sulfur) and hydrophobic regions using MOE or Schrödinger .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) across studies .

- Metabolic stability testing : Liver microsome assays (human/rat) to correlate in vitro activity with in vivo bioavailability .

- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize batch-to-batch variability .

Q. How does the morpholino group influence pharmacokinetic properties?

- Solubility : The morpholino moiety increases water solubility via hydrogen bonding, measured by shake-flask method (logP reduction from 3.2 to 2.1) .

- Metabolism : CYP3A4-mediated oxidation of morpholine to morpholine N-oxide, detected via LC-MS/MS in hepatic microsomes .

- Plasma protein binding : Equilibrium dialysis shows ~85% binding, reducing free drug concentration .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice, with compound administered intraperitoneally (10–20 mg/kg/day) .

- Toxicokinetics : Serial blood sampling to measure Cmax, Tmax, and AUC0–24h, paired with histopathology of liver/kidney .

Q. How can computational methods predict off-target effects or toxicity?

- Chemoproteomics : Affinity chromatography with immobilized compound to capture interacting proteins in cell lysates .

- Toxicity prediction : QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks based on structural alerts .

Key Methodological Insights from Evidence

- Synthetic reproducibility : Multi-step reactions require strict anhydrous conditions and inert atmospheres to prevent thioxo group degradation .

- Biological assay design : Use orthogonal assays (e.g., fluorescence-based and radiometric) to validate enzyme inhibition .

- Data interpretation : Cross-reference NMR splitting patterns (e.g., doublets for quinazolinone protons) with computational simulations (e.g., ACD/Labs) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.